3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

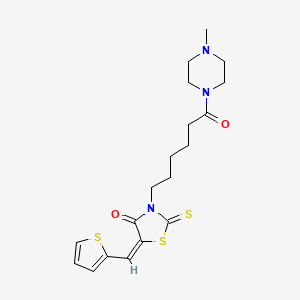

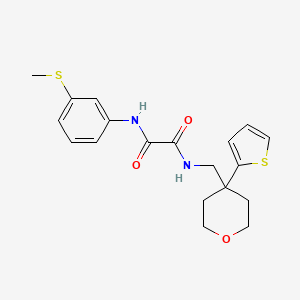

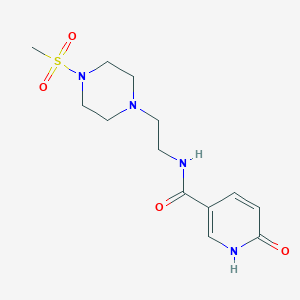

“3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” is a compound that contains a pyridin-2-yl group, an oxadiazole ring, and a thiol group. The pyridin-2-yl group is a common structure in many biologically active compounds . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it is often found in various pharmaceuticals. The thiol group (-SH) is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom.

Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the conjugated system of the oxadiazole ring and the pyridine ring . The presence of the thiol group could introduce some steric hindrance and affect the overall geometry of the molecule.Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve the thiol group or the nitrogen atoms in the oxadiazole ring . The thiol group can undergo oxidation reactions to form disulfides, and the nitrogen atoms can act as nucleophiles in various reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the polar oxadiazole ring and the thiol group could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis of various derivatives starting from isonicotinic acid hydrazide has shown that these compounds possess good to moderate antimicrobial activities against a range of bacteria and fungi. This indicates their potential as lead compounds for developing new antimicrobial agents (Bayrak et al., 2009), (Ceylan, 2016).

Anticancer Activity

The incorporation of this compound into various molecular frameworks has resulted in compounds with significant anticancer activities. These activities have been observed across different cancer cell lines, including breast cancer, suggesting the potential of these derivatives as anticancer agents. The structure-activity relationships (SAR) studies have highlighted the importance of specific substituents for enhanced activity (Redda & Gangapuram, 2007), (Abdo & Kamel, 2015).

Coordination Chemistry and Material Science

This compound also serves as a ligand for forming transition metal complexes with potential applications in material science and coordination chemistry. The synthesis of complexes with metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has been reported. These complexes have been characterized and evaluated for their antimicrobial activities, demonstrating the versatility of this compound in forming bioactive metal complexes (Gudasi et al., 2007).

Insecticidal Activity

Studies have also explored the insecticidal activities of 1,3,4-oxadiazole derivatives grafted on chitosan and polymethyl methacrylate against pests like the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of these compounds in agricultural applications, specifically in pest control, with a focus on environmentally friendly insecticides (Elbarbary et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of the compound 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol are yet to be identified. The compound may interact with various biological targets, given its structural similarity to other bioactive compounds

Mode of Action

It is hypothesized that the compound may interact with its targets in a manner similar to other related compounds . .

Biochemical Pathways

Given the compound’s structural similarity to other bioactive compounds, it may affect similar pathways

Result of Action

It is hypothesized that the compound may have similar effects to other related compounds

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol at different dosages in animal models have not been reported . Similar compounds have shown threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to affect their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

3-pyridin-2-yl-2H-1,2,4-oxadiazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSOKBPWRNAWAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=S)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705689.png)

![N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide](/img/structure/B2705695.png)

![benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2705696.png)